amine dihydrochloride](/img/structure/B4196844.png)
[(1-ethyl-2-pyrrolidinyl)methyl](4-methoxybenzyl)amine dihydrochloride
Descripción general
Descripción
[(1-ethyl-2-pyrrolidinyl)methyl](4-methoxybenzyl)amine dihydrochloride, commonly known as MPBD, is a research chemical that belongs to the class of psychoactive substances. It is a synthetic compound that is used in scientific research to study the central nervous system. MPBD has gained popularity in recent years due to its unique chemical structure and potential applications in the field of neuroscience.
Mecanismo De Acción
MPBD acts as a selective serotonin releasing agent (SSRA), which means that it increases the release of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing the release of serotonin, MPBD is able to produce a range of effects on behavior and cognition.
Biochemical and Physiological Effects
MPBD has been shown to produce a range of biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine, which are all neurotransmitters that play a role in regulating mood, motivation, and attention. MPBD has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex and the hippocampus, which are involved in memory, learning, and decision-making.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPBD in scientific research is its unique mechanism of action. As a selective serotonin releasing agent, it is able to produce a range of effects on behavior and cognition that are not seen with other psychoactive substances. Additionally, MPBD has a relatively low toxicity profile, which makes it a safer alternative to other research chemicals.
However, there are also some limitations to using MPBD in lab experiments. One of the main limitations is its limited availability. MPBD is a relatively new research chemical, and it may be difficult to obtain in large quantities. Additionally, there is still a limited amount of research on the long-term effects of MPBD, which makes it difficult to fully understand its potential applications in the field of neuroscience.
Direcciones Futuras
There are a number of potential future directions for research on MPBD. One area of interest is its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. MPBD's unique mechanism of action may make it an effective alternative to traditional antidepressant medications.
Another area of interest is its potential applications in the field of neuropharmacology. MPBD's ability to selectively release serotonin may make it a useful tool for studying the role of serotonin in the brain and its effects on behavior and cognition.
Conclusion
[(1-ethyl-2-pyrrolidinyl)methyl](4-methoxybenzyl)amine dihydrochloride, or MPBD, is a research chemical that has gained popularity in recent years due to its unique chemical structure and potential applications in the field of neuroscience. MPBD's ability to selectively release serotonin makes it an ideal candidate for studying the central nervous system and its effects on behavior and cognition. While there are still limitations to using MPBD in lab experiments, there are also a number of potential future directions for research on this compound.
Aplicaciones Científicas De Investigación
MPBD has a wide range of applications in scientific research. It is primarily used to study the central nervous system and its effects on behavior and cognition. MPBD has been shown to have a unique mechanism of action that makes it an ideal candidate for studying the brain and its functions.
Propiedades
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-[(4-methoxyphenyl)methyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.2ClH/c1-3-17-10-4-5-14(17)12-16-11-13-6-8-15(18-2)9-7-13;;/h6-9,14,16H,3-5,10-12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAGBIXTZVPQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethylpyrrolidin-2-yl)-N-[(4-methoxyphenyl)methyl]methanamine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(4-ethyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4196763.png)

amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4196772.png)
![N-[4-({[1-(2-furylmethyl)-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4196785.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4196817.png)
![2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N-benzylacetamide)](/img/structure/B4196822.png)
![3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4196830.png)
![N-{3-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-(phenylthio)acetamide](/img/structure/B4196838.png)

![1-(2-furoyl)-4-[2-(3-methylphenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]piperazine](/img/structure/B4196854.png)
![ethyl 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4196858.png)

![N-(4-fluorobenzyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4196870.png)